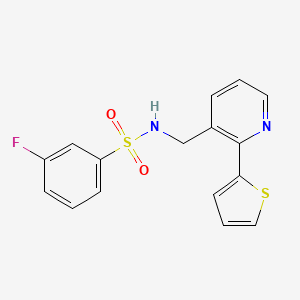
5-Cyclohexyl-1H-Pyrrol-2-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the reaction of precursor compounds under specific conditions to form the pyrrole ring. For example, a method for synthesizing pyrrolidin-5-one-2-carboxamides involves a one-pot Ugi reaction followed by regioselective cyclization, showcasing the synthetic versatility of pyrrole derivatives (Shahriari et al., 2022).
Molecular Structure Analysis
The molecular structure of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid and related compounds is often determined through crystallography. For instance, the structure of related pyrrole-based compounds shows hydrogen bonding and layered arrangements, indicating how molecular structure influences the physical properties and reactivity of these compounds (Yin Zhenming, 2009).
Chemical Reactions and Properties
Pyrrole derivatives engage in a variety of chemical reactions, demonstrating their chemical reactivity. For instance, pyrrole-2-carboxylic acid acts as a ligand in Cu-catalyzed reactions, showing its utility in forming complex organic structures (Altman et al., 2008). Additionally, reactions involving cyclohexyl isocyanide, carboxylic acids, and pyrrole lead to complex succinates, illustrating the compound's versatility in synthetic chemistry (Anary‐Abbasinejad & Anaraki-Ardakani, 2009).
Wissenschaftliche Forschungsanwendungen
Synthese von Cholecystokinin-Antagonisten
5-Cyclohexyl-1H-Pyrrol-2-carbonsäure kann bei der Synthese von Cholecystokinin-Antagonisten eingesetzt werden . Cholecystokinin ist ein Hormon, das bei der Verdauung von Fetten und Proteinen hilft. Antagonisten dieses Hormons können zur Behandlung verschiedener gastrointestinaler Erkrankungen eingesetzt werden.
Herstellung von Azepinedionen
Azepinedione können unter Verwendung von this compound synthetisiert werden . Diese Verbindungen haben aufgrund ihrer biologischen Aktivität potenzielle Anwendungen in der pharmazeutischen Chemie.
Thermische Stabilität und Aromafreisetzung
Pyrrolesterderivate, die aus this compound synthetisiert werden können, zeichnen sich durch thermische Stabilität und die Freisetzung eines charakteristischen Aromas aus . Dies macht sie potenziell nützlich in der Lebensmittel- und Duftstoffindustrie.
Umwandlung von bio-erneuerbaren Rohstoffen
Forschungen haben gezeigt, dass Pyrrol-2-carbonsäure, eine verwandte Verbindung, aus Zellulose- und Chitin-basierten Rohstoffen synthetisiert werden kann . Dieser Prozess ist Teil der Umstellung auf nachhaltige Rohstoffe für Plattformchemikalien.
Prolin-Dehydrierung
Pyrrol-2-carbonsäure, die eine ähnliche Struktur wie this compound aufweist, entsteht in der Natur durch Dehydrierung der Aminosäure Prolin . Dieser Prozess ist wichtig bei der Biosynthese bestimmter Naturstoffe.
Safety and Hazards
The safety information available indicates that 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid has the following hazard statements: H302-H315-H319-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Wirkmechanismus
Pharmacokinetics
The pharmacokinetic properties of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid are as follows :
- High. This suggests that the compound is well-absorbed in the gastrointestinal tract. Yes. This indicates that the compound can cross the blood-brain barrier. No. This means that the compound is not a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells. The compound is not an inhibitor for most of the cytochrome P450 enzymes, including CYP2C19, CYP2C9, CYP2D6, and CYP3A4, but it is an inhibitor for CYP1A2. -5.51 cm/s. This suggests that the compound has low skin permeability.
Eigenschaften
IUPAC Name |
5-cyclohexyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h6-8,12H,1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJRKTLJUWDXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

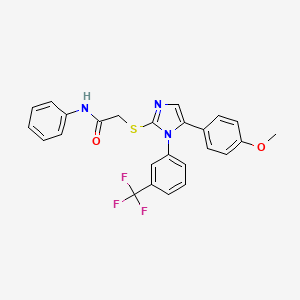
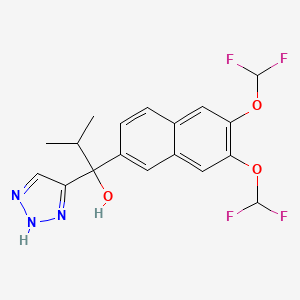
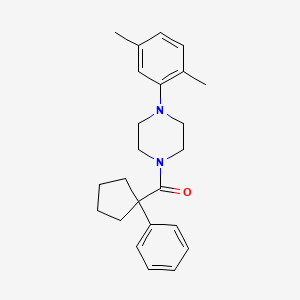

![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2485618.png)
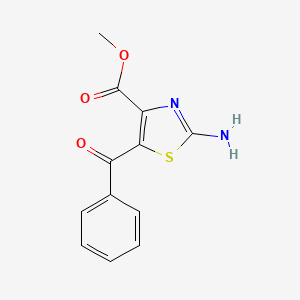
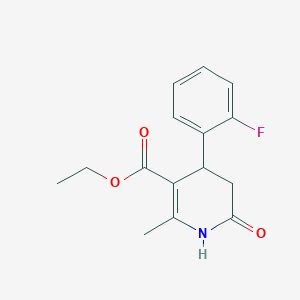
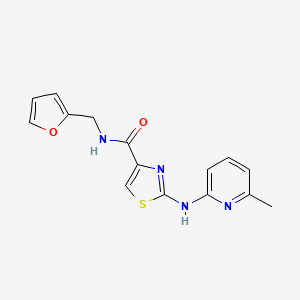
![6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485623.png)
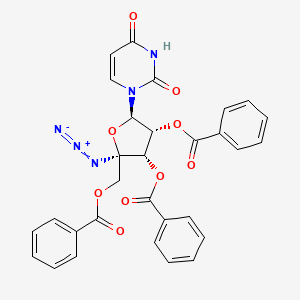
![N'-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2485626.png)
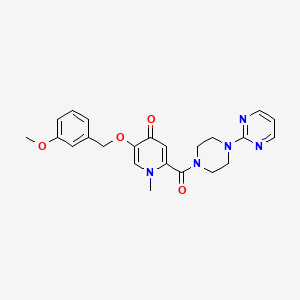
![8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2485630.png)
